4-Nitroheptanedial
Overview
Description
Synthesis Analysis
The synthesis of 4-nitroheptanedial involves several steps, including the oxidation of 2-methyl-1-heptanol, the reaction with nitric acid, and the oxidation of the resulting nitroalcohol .Molecular Structure Analysis
The this compound molecule contains a total of 22 bond(s). There are 11 non-H bond(s), 4 multiple bond(s), 7 rotatable bond(s), 4 double bond(s), 2 aldehyde(s) (aliphatic) and 1 nitro group(s) (aliphatic) . Its molecular formula is C7H11NO4 and its molecular weight is 173.17 g/mol.Chemical Reactions Analysis
The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway .Physical and Chemical Properties Analysis
Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . Chemical properties describe the characteristic ability of a substance to react to form new substances .Scientific Research Applications
Environmental Implications and Biochemical Applications
- The study of nitrophenol compounds, which are chemically related to 4-Nitroheptanedial, has implications for environmental and biochemical applications. Research using Surface-Enhanced Infrared Absorption (SEIRA), Surface-Enhanced Raman Scattering (SERS), Temperature Programmed Desorption (TPD), and Density Functional Theory (DFT) on nitrophenol adsorption offers insights into environmental remediation and industrial use of these compounds (Perry et al., 2010).
Catalytic Reduction of Nitro Compounds
- Graphene-based catalysts have been studied for the reduction of nitro compounds to amines. Given the structural similarity, insights from this research can be applied to understand the catalytic properties of this compound and its potential use in industrial applications, especially in the synthesis of drugs, dyes, and polymers (Nasrollahzadeh et al., 2020).
Nondestructive Quality Measurement in Horticulture
- Near-Infrared (NIR) spectroscopy, a technique applicable to the study of compounds like this compound, has been used for nondestructive measurement of quality attributes in horticultural produce. This research offers insights into the use of spectroscopic techniques for quality control in agriculture and food processing industries (Nicolai et al., 2007).
Biodegradation and Environmental Cleanup
- The biodegradation of nitrophenols, closely related to this compound, in a lab-scale sequential batch reactor offers insights into the potential for microbial degradation of similar compounds. This research could be significant for environmental cleanup and wastewater treatment (Tomei & Annesini, 2005).
Detection and Adsorption of Toxic Nitrite
- Research on functionalized materials for the detection and adsorption of nitrite ions could inform similar applications for this compound in environmental monitoring and water treatment technologies (Awual et al., 2019).
Electrochemical Sensing and Remediation
- Studies on electrochemical sensing and remediation of nitrophenols using nanoparticles suggest potential applications for this compound in environmental monitoring and pollutant degradation (Singh et al., 2017).
Atmospheric Monitoring
- Research on nitrated phenols in the atmosphere, which includes compounds structurally related to this compound, highlights its potential role in atmospheric chemistry and environmental monitoring (Harrison et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-nitroheptanedial | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-5-1-3-7(8(11)12)4-2-6-10/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQQCOKRCLPJFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CCC=O)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449167 | |
Record name | 4-nitroheptanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147189-43-3 | |
Record name | 4-nitroheptanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.